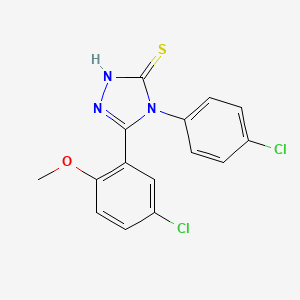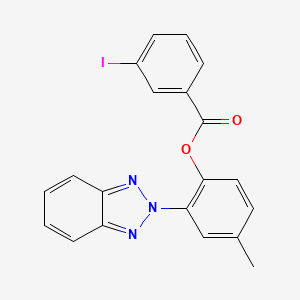![molecular formula C19H12N4O6 B10862865 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)
5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE is a complex organic compound that features a combination of furan and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates. The furan intermediate can be synthesized from furan-2-carboxylic acid hydrazide, which undergoes a series of reactions including Mannich base formation and methylation . The triazole intermediate is prepared by reacting furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted furan and triazole derivatives.
Scientific Research Applications
5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE involves its interaction with various molecular targets. The triazole moiety can bind to enzymes and receptors, inhibiting their activity . This can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal agent with a triazole moiety.
Itraconazole: A triazole-containing antifungal agent.
Uniqueness
5-[(3-FURYLCARBONYL)OXY]-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PHENYL 2-FUROATE is unique due to the presence of both furan and triazole moieties, which can confer a combination of biological activities and chemical reactivity not seen in other compounds .
Properties
Molecular Formula |
C19H12N4O6 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[5-(furan-3-carbonyloxy)-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H12N4O6/c24-18(14-5-7-26-10-14)28-15-4-3-13(9-22-23-11-20-21-12-23)17(8-15)29-19(25)16-2-1-6-27-16/h1-12H/b22-9+ |
InChI Key |
WFJIJRJSUUZLNS-LSFURLLWSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=CC(=C2)OC(=O)C3=COC=C3)/C=N/N4C=NN=C4 |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=CC(=C2)OC(=O)C3=COC=C3)C=NN4C=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10862783.png)
cyanamide](/img/structure/B10862803.png)
![4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10862807.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862811.png)

![2-(2-Bromophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10862825.png)

![5-(4-Tert-butylphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10862830.png)
![1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10862840.png)
![2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862849.png)
![3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one](/img/structure/B10862864.png)

![1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B10862880.png)
![2-[1-(3-cycloheptyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10862892.png)
